2,4,5-Trichlorophenol
2,4,5-Trichlorophenol
2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide.
2,4,5-trichlorophenol is a trichlorophenol carrying chloro groups at positions 2, 4 and 5.
Exposure to 2,4,5-trichlorophenol may occur during its production or use as a pesticide. Acute (short- term) dermal exposure to 2,4,5-trichlorophenol may burn skin in humans. It also irritates the eyes, nose, pharynx, and lungs in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of 2,4,5-trichlorophenol in humans. In one study, slight degenerative changes were observed in the liver and kidneys of rats chronically exposed to 2,4,5- trichlorophenol in their diet. EPA has classified 2,4,5-trichlorophenol as a Group D, not classifiable as to human carcinogenicity.
2,4,5-Trichlorophenol is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative. The chemical 2,4,5-trichlorophenol serves as a raw material for making the herbicides Silvex and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) (L159).
2,4,5-trichlorophenol is a trichlorophenol carrying chloro groups at positions 2, 4 and 5.
Exposure to 2,4,5-trichlorophenol may occur during its production or use as a pesticide. Acute (short- term) dermal exposure to 2,4,5-trichlorophenol may burn skin in humans. It also irritates the eyes, nose, pharynx, and lungs in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of 2,4,5-trichlorophenol in humans. In one study, slight degenerative changes were observed in the liver and kidneys of rats chronically exposed to 2,4,5- trichlorophenol in their diet. EPA has classified 2,4,5-trichlorophenol as a Group D, not classifiable as to human carcinogenicity.
2,4,5-Trichlorophenol is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative. The chemical 2,4,5-trichlorophenol serves as a raw material for making the herbicides Silvex and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) (L159).
Brand Name:
Vulcanchem
CAS No.:
95-95-4
VCID:
VC21184531
InChI:
InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
SMILES:
C1=C(C(=CC(=C1Cl)Cl)Cl)O
Molecular Formula:
C6H3Cl3O
C6H3Cl3O
C6H2Cl3(OH)
C6H3Cl3O
C6H2Cl3(OH)
Molecular Weight:
197.4 g/mol
2,4,5-Trichlorophenol
CAS No.: 95-95-4
Cat. No.: VC21184531
Molecular Formula: C6H3Cl3O
C6H3Cl3O
C6H2Cl3(OH)
Molecular Weight: 197.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide. 2,4,5-trichlorophenol is a trichlorophenol carrying chloro groups at positions 2, 4 and 5. Exposure to 2,4,5-trichlorophenol may occur during its production or use as a pesticide. Acute (short- term) dermal exposure to 2,4,5-trichlorophenol may burn skin in humans. It also irritates the eyes, nose, pharynx, and lungs in humans. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of 2,4,5-trichlorophenol in humans. In one study, slight degenerative changes were observed in the liver and kidneys of rats chronically exposed to 2,4,5- trichlorophenol in their diet. EPA has classified 2,4,5-trichlorophenol as a Group D, not classifiable as to human carcinogenicity. 2,4,5-Trichlorophenol is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative. The chemical 2,4,5-trichlorophenol serves as a raw material for making the herbicides Silvex and 2,4,5-T (2,4,5-trichlorophenoxyacetic acid) (L159). |
|---|---|
| CAS No. | 95-95-4 |
| Molecular Formula | C6H3Cl3O C6H3Cl3O C6H2Cl3(OH) |
| Molecular Weight | 197.4 g/mol |
| IUPAC Name | 2,4,5-trichlorophenol |
| Standard InChI | InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
| Standard InChI Key | LHJGJYXLEPZJPM-UHFFFAOYSA-N |
| Impurities | 2,3,7,8-Tetrachlorodibenzo-p-dioxin may be formed as a byproduct during the synthesis of 2,4,5-trichlorophenol by the hydrolysis of 1,2,4,5-tetrachlorobenzene using methanol and sodium hydroxide at elevated pressure or ethylene glycol and sodium hydroxide at atmospheric pressure. All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin. ... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol. |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)O |
| Boiling Point | 487 °F at 760 mmHg (NTP, 1992) 262 °C Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37 253 °C |
| Colorform | Needles from alcohol, petroleum ether Needles from alcohol or ligroin Gray flakes in sublimed mass Colorless needles |
| Flash Point | 133.0 °C (271.4 °F) (Closed cup) 133 °C c.c. |
| Melting Point | 154 °F (NTP, 1992) 67 °C |
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